
(2-Hexylcyclopropyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Hexylcyclopropyl)acetic acid is a carboxylic acid with the molecular formula C11H20O2 It features a cyclopropane ring substituted with a hexyl group and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Hexylcyclopropyl)acetic acid typically involves the cyclopropanation of an appropriate alkene followed by functional group transformations to introduce the acetic acid moiety. One common method is the reaction of hexylmagnesium bromide with ethyl diazoacetate, followed by hydrolysis to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability.
化学反応の分析
Types of Reactions: (2-Hexylcyclopropyl)acetic acid can undergo various chemical reactions typical of carboxylic acids, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Esterification can be achieved using alcohols in the presence of acid catalysts like sulfuric acid (H2SO4).
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Esters or amides.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Potential use in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2-Hexylcyclopropyl)acetic acid is not well-characterized. as a carboxylic acid, it may interact with various molecular targets through hydrogen bonding and electrostatic interactions. These interactions can influence biological pathways and processes, although specific targets and pathways remain to be elucidated.
類似化合物との比較
Cyclopropylacetic acid: Similar structure but lacks the hexyl group.
Hexanoic acid: Similar alkyl chain length but lacks the cyclopropane ring.
Cyclopropanecarboxylic acid: Contains the cyclopropane ring but lacks the hexyl group.
Uniqueness: (2-Hexylcyclopropyl)acetic acid is unique due to the presence of both a cyclopropane ring and a hexyl group, which confer distinct chemical and physical properties compared to its analogs
特性
CAS番号 |
35936-15-3 |
|---|---|
分子式 |
C11H20O2 |
分子量 |
184.27 g/mol |
IUPAC名 |
2-[(1S,2R)-2-hexylcyclopropyl]acetic acid |
InChI |
InChI=1S/C11H20O2/c1-2-3-4-5-6-9-7-10(9)8-11(12)13/h9-10H,2-8H2,1H3,(H,12,13)/t9-,10+/m1/s1 |
InChIキー |
DSMAUFFXECFFMC-ZJUUUORDSA-N |
異性体SMILES |
CCCCCC[C@@H]1C[C@H]1CC(=O)O |
正規SMILES |
CCCCCCC1CC1CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


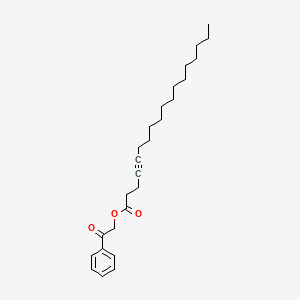
![Methyl 5-(acetyloxy)-2-[(acetyloxy)methyl]hexanoate](/img/structure/B14387445.png)
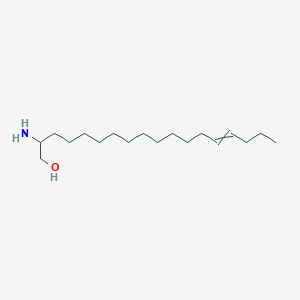
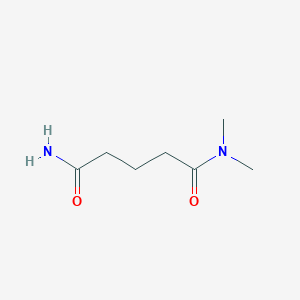
![[2-Methyl-7-(3-phenylprop-1-en-1-yl)-1H-indol-3-yl]acetonitrile](/img/structure/B14387462.png)
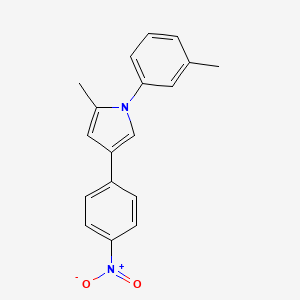

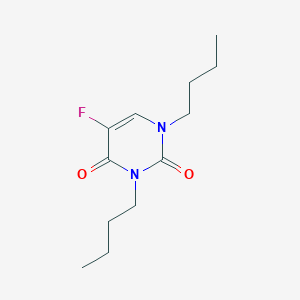
![{[(3-Bromo-2-methylbutan-2-yl)oxy]methyl}benzene](/img/structure/B14387487.png)

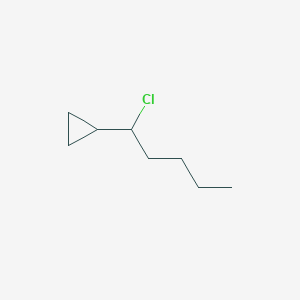
![1-[(Thiophen-2-yl)methyl]-3,4,5,6,7,8-hexahydroisoquinoline](/img/structure/B14387512.png)
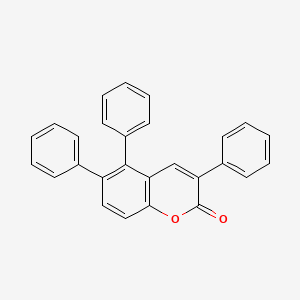
![Ethanol, 2-[(4-methylphenyl)sulfinyl]-](/img/structure/B14387528.png)
